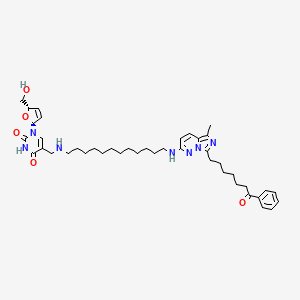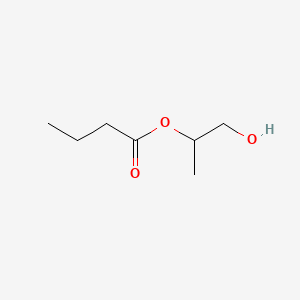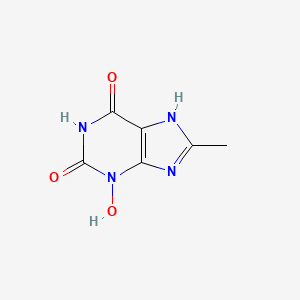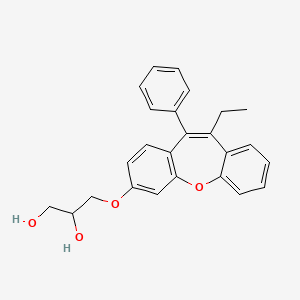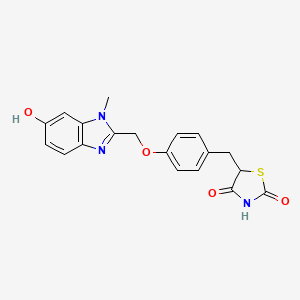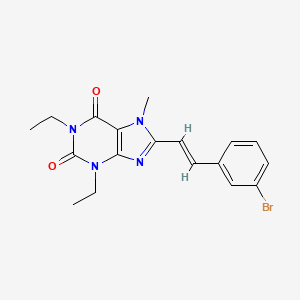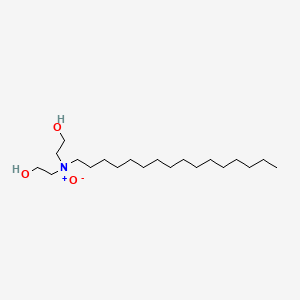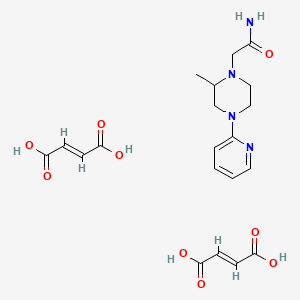
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a conjugated diene system and a piperazine ring, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (E)-but-2-enedioic acid with 2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetic acid: Similar structure but lacks the conjugated diene system.
N-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide: Similar structure but lacks the (E)-but-2-enedioic acid moiety.
Uniqueness
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide is unique due to its combination of a conjugated diene system and a piperazine ring, which confer distinct reactivity and potential for diverse applications. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industry.
Properties
CAS No. |
124068-65-1 |
|---|---|
Molecular Formula |
C20H26N4O9 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C12H18N4O.2C4H4O4/c1-10-8-16(12-4-2-3-5-14-12)7-6-15(10)9-11(13)17;2*5-3(6)1-2-4(7)8/h2-5,10H,6-9H2,1H3,(H2,13,17);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
NGZDYUXQEFTQKP-LVEZLNDCSA-N |
Isomeric SMILES |
CC1N(CCN(C1)C2=CC=CC=N2)CC(=O)N.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CN(CCN1CC(=O)N)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



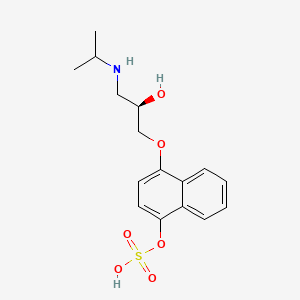
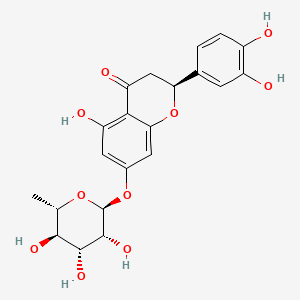
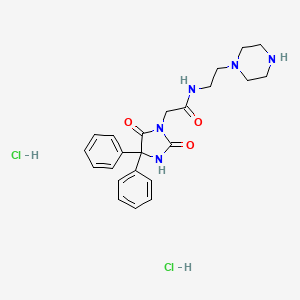
![(2E)-3-ethyl-2-[(2Z)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzoxazole;iodide](/img/structure/B12775782.png)

![[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate](/img/structure/B12775801.png)
